molecular formula C22H26ClN3O3S B3009459 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride CAS No. 1216901-88-0

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride

Cat. No.: B3009459
CAS No.: 1216901-88-0
M. Wt: 447.98
InChI Key: SOKPKAXRICQWJB-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Elimination

The study of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolic pathways and elimination mechanisms for novel therapeutic agents. Research demonstrated that SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This research underscores the importance of metabolic studies in drug development, particularly for compounds targeting specific neural receptors (Renzulli et al., 2011).

Pharmacokinetics and Drug Efficacy

Investigations into compounds like pramipexole, which targets dopamine receptors, provide insights into the pharmacokinetics and drug efficacy of neuroactive compounds. Pramipexole's selective affinity for dopamine D3 receptors and its impact on neuron firing patterns suggest that understanding receptor selectivity and agonist/antagonist efficacy is crucial for developing compounds with specific therapeutic targets (Piercey et al., 1996).

Therapeutic Potential in Neurodegenerative Diseases

Research utilizing PET imaging with compounds like N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) for Alzheimer's disease highlights the potential applications of chemical compounds in diagnosing and understanding neurodegenerative diseases. Such studies can guide the development of compounds that bind to specific pathological markers, providing insights into disease progression and therapeutic efficacy (Kadir et al., 2012).

Synthesis and Biological Effects of Derivatives

The synthesis of new chemical derivatives, such as benzo[d]thiazol derivatives, and their evaluation for potential antidepressant and anticonvulsant effects demonstrate the broad applicability of chemical synthesis in exploring therapeutic agents. Research identifying compounds with significant effects on serotonin and norepinephrine concentrations points to the value of chemical innovation in developing new treatments for mood disorders and neurological conditions (Jin et al., 2019).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-24(2)11-6-12-25(21(26)10-9-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)29-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKPKAXRICQWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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